molecular formula C10H5F3O3 B13705273 6-(Trifluoromethoxy)-2H-chromen-2-one

6-(Trifluoromethoxy)-2H-chromen-2-one

Cat. No.: B13705273
M. Wt: 230.14 g/mol
InChI Key: JWAPXFMOOXPPBN-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. The presence of the trifluoromethoxy group in this compound enhances its stability and lipophilicity, making it a valuable molecule in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable precursor, such as a hydroxychromenone, using trifluoromethylating reagents under specific reaction conditions . For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base like potassium carbonate, under anhydrous conditions and at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(Trifluoromethoxy)-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromenone quinones, while nucleophilic substitution can produce various substituted chromenones .

Scientific Research Applications

6-(Trifluoromethoxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting various signaling pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-2H-chromen-2-one is unique due to its chromenone core structure combined with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethoxy)chromen-2-one

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H

InChI Key

JWAPXFMOOXPPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1OC(F)(F)F

Origin of Product

United States

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